molecular formula C18H19NO2 B10848103 Cyclopentylcarbamic Acid Biphenyl-3-yl Ester

Cyclopentylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10848103
M. Wt: 281.3 g/mol
InChI Key: ASBRBCNHGJSXLE-UHFFFAOYSA-N
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Description

Cyclopentylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its potential applications in medicinal chemistry. It is structurally characterized by a cyclopentyl group attached to a carbamic acid moiety, which is further esterified with a biphenyl group. This compound has garnered interest due to its potential biological activities and its role as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentylcarbamic Acid Biphenyl-3-yl Ester typically involves the esterification of biphenyl-3-yl carbamic acid with cyclopentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylcarbamic Acid Biphenyl-3-yl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-3-yl carbamic acid and cyclopentanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Hydrolysis: Biphenyl-3-yl carbamic acid and cyclopentanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclopentylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets. For instance, as an inhibitor of fatty acid amide hydrolase (FAAH), it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides such as anandamide . This leads to increased levels of these bioactive lipids, which can modulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific cyclopentyl group, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence its binding affinity and selectivity towards molecular targets, thereby affecting its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(3-phenylphenyl) N-cyclopentylcarbamate

InChI

InChI=1S/C18H19NO2/c20-18(19-16-10-4-5-11-16)21-17-12-6-9-15(13-17)14-7-2-1-3-8-14/h1-3,6-9,12-13,16H,4-5,10-11H2,(H,19,20)

InChI Key

ASBRBCNHGJSXLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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